molecular formula C24H20N2OS B5486065 (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5486065
M. Wt: 384.5 g/mol
InChI Key: PMWLUZUSRGXSDM-PFONDFGASA-N
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Description

(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The phenyl and ethylphenyl groups are introduced through substitution reactions.

    Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Final Coupling: The final step involves coupling the pyrazole and thiophene rings through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, compounds with pyrazole and thiophene rings are of interest due to their potential as pharmaceutical agents. This compound could be explored for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
  • (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

Uniqueness

The uniqueness of (Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring may affect its lipophilicity and, consequently, its interaction with biological targets.

Properties

IUPAC Name

(Z)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-2-18-10-12-19(13-11-18)24-20(14-15-22(27)23-9-6-16-28-23)17-26(25-24)21-7-4-3-5-8-21/h3-17H,2H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLUZUSRGXSDM-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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